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Abstract

This technical guide provides a comprehensive overview of the characterization data for 2-
Allylphenol (CAS: 1745-81-9), a versatile organic compound with significant applications in
chemical synthesis and as a precursor for various materials and biologically active molecules.
This document compiles its physicochemical properties, spectroscopic data (NMR, IR, and
Mass Spectrometry), and detailed experimental protocols for its synthesis. Furthermore, it
explores its role as an antifungal agent, with a focus on its mechanism of action.

Physicochemical Properties

2-Allylphenol is a colorless to light brown liquid with a phenolic odor. Its key physical and
chemical properties are summarized in the table below.
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Property Value Reference
Molecular Formula CoH100 [1]
Molecular Weight 134.18 g/mol [2]
Melting Point -6 °C [3]
Boiling Point 220 °C at 760 mmHg [3]
Density 1.028 g/mL at 25 °C [4]

Refractive Index (n20/D)

1.546

[4]

Water Solubility

7 g/L (20 °C)

[5]

Flash Point

88 °C (closed cup)

[4]

Spectroscopic Characterization

The structural elucidation of 2-Allylphenol is supported by various spectroscopic techniques.

The characteristic data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)

Chemical Shift

Multiplicity Integration Assignment
(ppm)
~7.13-7.05 m 2H Ar-H
~6.89 m 1H Ar-H
~6.78 m 1H Ar-H
~5.97 m 1H -CH=CH:z
~5.40 S 1H -OH
~5.11 m 2H -CH=CH:
~3.38 d 2H Ar-CHz-
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Solvent: CDCIs. Chemical shifts are reported relative to TMS (0 ppm). Data sourced from
publicly available spectra and may vary slightly based on experimental conditions.

13C NMR (Carbon-13 NMR)

Chemical Shift (ppm) Assignment
~153.5 C-OH

~137.0 -CH=CH:
~130.5 Ar-C

~128.0 Ar-CH
~127.5 Ar-CH
~121.0 Ar-CH
~116.0 =CH:

~115.5 Ar-CH

~35.0 Ar-CHz-

Solvent: CDClIs. Chemical shifts are reported relative to TMS (0 ppm). Data sourced from
publicly available spectra and may vary slightly based on experimental conditions.[6]

Infrared (IR) Spectroscopy

The IR spectrum of 2-Allylphenol exhibits characteristic absorption bands corresponding to its
functional groups.
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Wavenumber (cm~?) Intensity Assignment

~3400 Strong, Broad O-H stretch (phenolic)
~3080 Medium =C-H stretch (alkene)
~2980, 2900 Medium C-H stretch (alkane)
~1640 Medium C=C stretch (alkene)
~1590, 1490, 1450 Strong C=C stretch (aromatic)
~1230 Strong C-O stretch (phenol)
~915 Strong =C-H bend (out-of-plane)

Data represents typical values and may vary based on the sampling method (e.g., neat liquid,
KBr pellet).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-Allylphenol shows a distinct fragmentation

pattern.
m/z Relative Intensity (%) Proposed Fragment lon
134 100 [M]* (Molecular lon)
119 ~40 [M - CHs]*
107 ~35 [M - C2H3]*
91 ~75 [C7H7]* (Tropylium ion)
77 ~65 [CeHs]* (Phenyl cation)

Experimental Protocols
Synthesis of 2-Allylphenol via Claisen Rearrangement

This protocol details the synthesis of 2-Allylphenol from phenol in a two-step process:
Williamson ether synthesis to form allyl phenyl ether, followed by a thermal Claisen
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rearrangement.

Step 1: Williamson Ether Synthesis of Allyl Phenyl Ether

To a solution of phenol (1.0 eq) in a suitable solvent (e.g., acetone or DMF) in a round-
bottom flask, add a base such as anhydrous potassium carbonate (K=2COs, 1.5 eq).

Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the
phenoxide salt.

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography
(TLC). The reaction is typically complete within 4-6 hours.

After completion, cool the mixture to room temperature and filter to remove the inorganic
salts.

Evaporate the solvent under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a dilute
agueous sodium hydroxide solution to remove any unreacted phenol, followed by a water
wash.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield crude allyl phenyl ether.

Step 2: Thermal Claisen Rearrangement to 2-Allylphenol

Place the crude allyl phenyl ether in a round-bottom flask equipped with a reflux condenser.
Heat the ether neat (without solvent) to a temperature of 180-220 °C.[7]

Maintain this temperature and monitor the reaction progress by TLC. The rearrangement is
typically complete within 3-5 hours.

Cool the reaction mixture to room temperature.
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e The crude 2-Allylphenol can be purified by vacuum distillation or column chromatography
on silica gel.

Mandatory Visualizations
Synthesis Workflow of 2-Allylphenol
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Synthesis Workflow of 2-Allylphenol

Step 1: Williamson Ether Synthesis
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Caption: A workflow diagram illustrating the two-step synthesis of 2-Allylphenol.
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Claisen Rearrangement Mechanism

Mechanism of the Claisen Rearrangement
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Caption: The concerted pericyclic mechanism of the Claisen rearrangement.

Antifungal Mechanism of 2-Allylphenol
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2-Allylphenol has been identified as an effective fungicide, particularly against plant
pathogens like Botrytis cinerea. Its mechanism of action involves the inhibition of fungal
respiration.[3][4]

Proposed Antifungal Mechanism of 2-Allylphenol

Action of 2-Allylphenol
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Caption: 2-Allylphenol inhibits both the main electron transport chain and the alternative
oxidase pathway.
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Biological Activity: Antifungal Properties

2-Allylphenol exhibits significant antifungal activity against a range of plant pathogenic fungi.
[8] Its primary mode of action is the disruption of mitochondrial respiration.[3] In many fungi, an
alternative oxidase (AOX) pathway exists, which can bypass inhibition of the main electron
transport chain. However, studies have shown that 2-allylphenol and its derivatives can inhibit
both the conventional respiratory pathway and the alternative oxidase pathway in fungi like
Botrytis cinerea.[3][4] This dual inhibition makes it a potent fungicide and a promising lead
compound for the development of new antifungal agents. The inhibition of these respiratory
pathways leads to a depletion of ATP, ultimately causing fungal cell death.[8]

Safety and Handling

2-Allylphenol is classified as harmful if swallowed or in contact with skin and can cause severe
skin burns and eye damage.[4] It is essential to handle this chemical in a well-ventilated area,
using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a
lab coat. In case of contact, immediately flush the affected area with plenty of water. For
detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2-Allylphenol is a valuable chemical intermediate with well-defined physical and spectral
properties. The synthetic routes to this compound are well-established, with the Claisen
rearrangement being a key transformation. Its demonstrated antifungal activity through the
inhibition of fungal respiration highlights its potential for applications in agriculture and drug
development. This guide provides essential technical information to support further research
and development involving 2-Allylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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